REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].C(=O)([O-])[O-].[K+].[K+].Br[CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21]>CN(C=O)C>[CH:2]([C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[O:5][CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[O:1] |f:1.2.3|
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Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
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O=CC1=C(O)C(OC)=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
24.8 mL
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring the solution at room temperature for 19.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction solution was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
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Type
|
DISTILLATION
|
Details
|
The obtained residue was distilled
|
Reaction Time |
19.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(OC(C(=O)OCC)C)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.98 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |